4-Acetoxy-3',5'-dimethoxybenzophenone
Overview
Description
4-Acetoxy-3’,5’-dimethoxybenzophenone is an organic compound with the molecular formula C17H16O5. It is a derivative of benzophenone, characterized by the presence of acetoxy and methoxy functional groups on the benzene rings. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3’,5’-dimethoxybenzophenone typically involves the acetylation of 3’,5’-dimethoxybenzophenone. One common method is as follows:
Starting Material: 3’,5’-dimethoxybenzophenone.
Reagent: Acetic anhydride.
Catalyst: A strong acid such as sulfuric acid or a Lewis acid like aluminum chloride.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 60-80°C for several hours.
The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the 3’,5’-dimethoxybenzophenone to form the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-Acetoxy-3’,5’-dimethoxybenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3’,5’-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated benzophenones and other substituted products.
Scientific Research Applications
4-Acetoxy-3’,5’-dimethoxybenzophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetoxy-3’,5’-dimethoxybenzophenone involves its interaction with various molecular targets. The acetoxy and methoxy groups influence its reactivity and binding affinity to enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
3’,5’-Dimethoxybenzophenone: Lacks the acetoxy group, resulting in different reactivity and applications.
4-Hydroxy-3’,5’-dimethoxybenzophenone: Contains a hydroxy group instead of an acetoxy group, leading to different chemical properties.
4-Methoxy-3’,5’-dimethoxybenzophenone: Contains an additional methoxy group, altering its chemical behavior.
Uniqueness
4-Acetoxy-3’,5’-dimethoxybenzophenone is unique due to the presence of both acetoxy and methoxy groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Acetoxy-3',5'-dimethoxybenzophenone (C16H16O5) is a synthetic compound recognized for its potential biological activities, including antioxidant properties and cytotoxic effects against various cancer cell lines. Its structure features two methoxy groups and an acetoxy group, which contribute to its reactivity and biological interactions. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound is characterized by its distinctive functional groups:
- Methoxy Groups : Located at the 3' and 5' positions of the benzophenone backbone, these groups enhance the compound's solubility and reactivity.
- Acetoxy Group : Positioned at the 4-position, this group can undergo hydrolysis, leading to the formation of 4-hydroxy-3',5'-dimethoxybenzophenone, which may exhibit different biological activities.
The compound's molecular structure is shown below:
Feature | Description |
---|---|
Molecular Formula | C16H16O5 |
Melting Point | Approx. 90-92 °C |
Solubility | Soluble in organic solvents; limited solubility in water |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. The presence of methoxy groups is believed to stabilize radical species, thereby reducing oxidative stress in biological systems. Studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting a protective role against cellular damage caused by oxidative stress.
Cytotoxic Effects
In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells (MCF-7) and liver cancer cells (HepG2). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, mediated through the activation of caspase pathways.
Enzyme Interaction
The compound has been identified as a substrate for certain cytochrome P450 enzymes, indicating its potential metabolic pathways within organisms. This interaction suggests that it may influence drug metabolism and toxicity profiles when used in therapeutic contexts.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several benzophenone derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in MCF-7 cells, with an IC50 value significantly lower than that of standard chemotherapeutics.
- Antioxidant Efficacy Assessment : In another study, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The findings revealed that it effectively reduced DPPH radicals, showcasing its potential as a natural antioxidant agent.
Cosmetic Industry
Due to its ability to absorb UV radiation, this compound is being explored for use in cosmetic formulations as a UV filter. Its incorporation could enhance skin protection against harmful UV rays while providing additional antioxidant benefits.
Pharmaceutical Development
The compound's cytotoxic properties make it a candidate for further development as an anticancer agent. Ongoing research aims to optimize its efficacy and minimize potential side effects through structural modifications.
Comparison with Similar Compounds
To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is provided below:
Compound | Molecular Formula | Key Features |
---|---|---|
3',5'-Dimethoxybenzophenone | C15H14O3 | Lacks acetyl group; commonly used as UV filter |
4-Hydroxy-3',5'-dimethoxybenzophenone | C16H16O4 | Contains hydroxy group; different reactivity |
4-Acetoxy-3,5-dimethoxybenzoic acid | C11H12O6 | Contains carboxylic acid; different biological profile |
The combination of acetyl and methoxy functionalities in this compound enhances its solubility and biological activity compared to these similar compounds.
Properties
IUPAC Name |
[4-(3,5-dimethoxybenzoyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-14-6-4-12(5-7-14)17(19)13-8-15(20-2)10-16(9-13)21-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWPNWATPWCOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641741 | |
Record name | 4-(3,5-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-27-3 | |
Record name | [4-(Acetyloxy)phenyl](3,5-dimethoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,5-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.